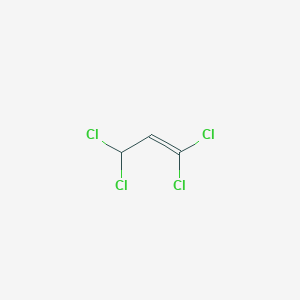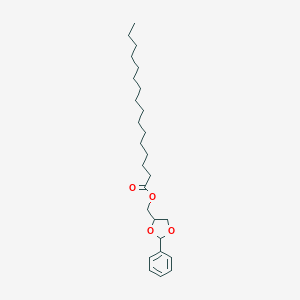
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate, also known as PDMP, is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. PDMP is a member of the dioxolane family of compounds and is a derivative of palmitic acid.
Wissenschaftliche Forschungsanwendungen
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and lysosomal storage disorders. (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has been shown to inhibit the activity of glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids. Inhibition of this enzyme leads to the accumulation of glycosphingolipids, which has been linked to various diseases.
Wirkmechanismus
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate inhibits the activity of glucosylceramide synthase by binding to the enzyme's active site. This inhibition leads to the accumulation of glycosphingolipids, which can have various effects on cells. The accumulation of glycosphingolipids has been linked to apoptosis, autophagy, and cell cycle arrest.
Biochemische Und Physiologische Effekte
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has been shown to have various biochemical and physiological effects on cells. (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate-induced accumulation of glycosphingolipids has been linked to apoptosis, autophagy, and cell cycle arrest. (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has also been shown to induce the expression of various genes involved in cell death and survival pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate in lab experiments is its ability to selectively inhibit the activity of glucosylceramide synthase. This selectivity allows researchers to study the effects of glycosphingolipid accumulation on cells without affecting other cellular processes. However, (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has limitations in terms of its solubility and stability, which can affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate. One direction is to study the effects of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate on lysosomal storage disorders, which are characterized by the accumulation of glycosphingolipids in lysosomes. Another direction is to investigate the potential use of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate as a therapeutic agent in cancer and diabetes. Furthermore, the development of more stable and soluble derivatives of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate could enhance its use in scientific research.
Synthesemethoden
The synthesis of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate involves the reaction of palmitic acid with 2-phenyl-1,3-dioxolane-4-methanol in the presence of a catalyst. The reaction produces (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate, which is then purified using various techniques such as column chromatography and recrystallization. The purity of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate is essential for its use in scientific research.
Eigenschaften
CAS-Nummer |
18418-22-9 |
|---|---|
Produktname |
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate |
Molekularformel |
C26H42O4 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
(2-phenyl-1,3-dioxolan-4-yl)methyl hexadecanoate |
InChI |
InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(27)28-21-24-22-29-26(30-24)23-18-15-14-16-19-23/h14-16,18-19,24,26H,2-13,17,20-22H2,1H3 |
InChI-Schlüssel |
DDQKVLKHPDPJDS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1COC(O1)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1COC(O1)C2=CC=CC=C2 |
Synonyme |
Palmitic acid (2-phenyl-1,3-dioxolan-4-yl)methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



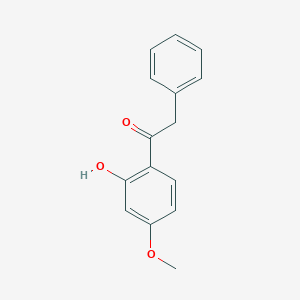
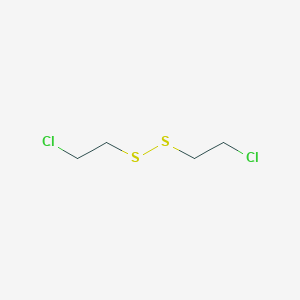
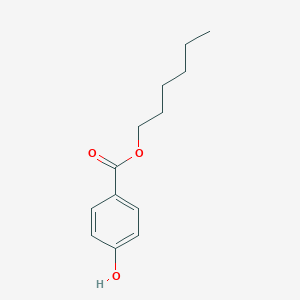
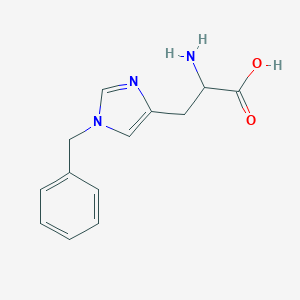



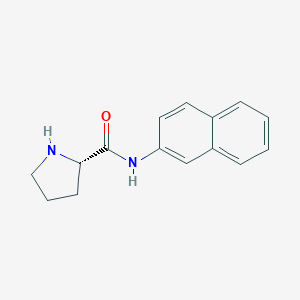
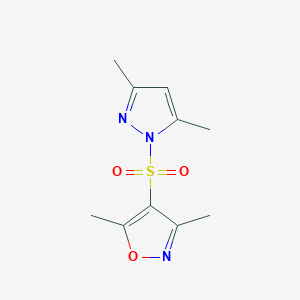
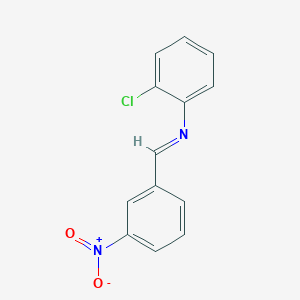
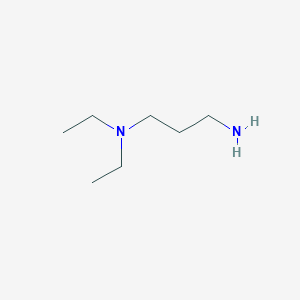
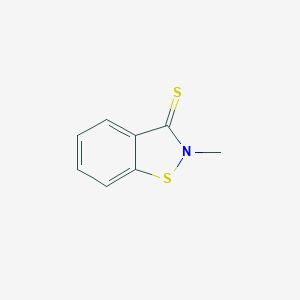
![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)
